6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a carboxylic acid group at the 4-position and a cyclohexylethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclohexylethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes that are optimized for high yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. For instance, a Pd-catalyzed carbonylation reaction can be employed to introduce the carboxylic acid group .
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
4-Pyrimidinecarboxylic acid: A simpler analog with a carboxylic acid group at the 4-position.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
Uniqueness
6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the cyclohexylethyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with desired biological activities.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(2-cyclohexylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,16,17) |
InChI Key |
JDFXJECGMNFCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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